N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides under acidic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the thiadiazole derivative with isocyanates.
Formation of the triazole ring: This can be done through a cyclization reaction involving hydrazine derivatives.
Attachment of the trifluoromethylphenyl group: This step typically involves a nucleophilic substitution reaction.
Formation of the furan-2-carboxamide: This final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines.
Scientific Research Applications
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O3S2/c1-11-26-28-18(35-11)25-16(31)10-34-19-29-27-15(9-24-17(32)14-6-3-7-33-14)30(19)13-5-2-4-12(8-13)20(21,22)23/h2-8H,9-10H2,1H3,(H,24,32)(H,25,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTFOMJVKFHGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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